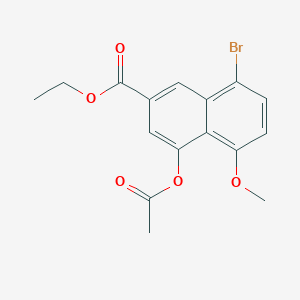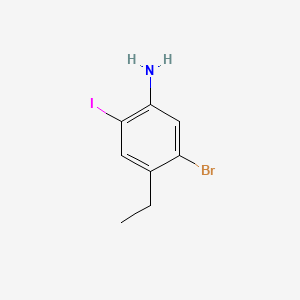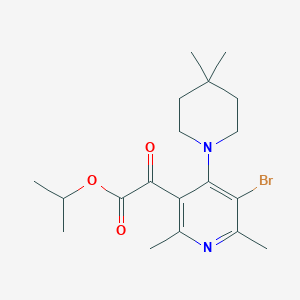![molecular formula C9H8BrN3O2 B13933026 Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13933026.png)
Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate is a heterocyclic compound with a molecular formula of C9H8BrN3O2. It is part of the imidazo[1,5-A]pyrazine family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a bromine atom at the 6th position and an ethyl ester group at the 1st position of the imidazo[1,5-A]pyrazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-bromo-2-aminopyrazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the imidazo[1,5-A]pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, and alkoxides are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like palladium on carbon (Pd/C) and hydrogen gas are employed.
Major Products Formed
Substitution: Formation of 6-substituted imidazo[1,5-A]pyrazine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated imidazo[1,5-A]pyrazine derivatives.
Scientific Research Applications
Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including antimicrobial and anticancer agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The bromine atom and the imidazo[1,5-A]pyrazine ring system play crucial roles in its interaction with biological targets, facilitating binding and activity.
Comparison with Similar Compounds
Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate can be compared with other similar compounds such as:
Ethyl 6-bromoimidazo[1,2-A]pyrazine-2-carboxylate: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
6-Bromoimidazo[1,2-A]pyridine-2-carboxylate: Contains a pyridine ring instead of a pyrazine ring, resulting in different chemical properties and biological activities.
6-Bromoimidazo[1,2-A]pyrazine-3-carboxylic acid: Similar core structure but with a carboxylic acid group, affecting its solubility and reactivity.
Properties
Molecular Formula |
C9H8BrN3O2 |
|---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
ethyl 6-bromoimidazo[1,5-a]pyrazine-1-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-6-3-11-7(10)4-13(6)5-12-8/h3-5H,2H2,1H3 |
InChI Key |
VFJKUMLCNZDFAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=NC(=CN2C=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid](/img/structure/B13932979.png)


![Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate](/img/structure/B13933013.png)


![8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B13933030.png)



